4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde
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Overview
Description
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde is an organic compound that belongs to the class of chromenes
Preparation Methods
The synthesis of 4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde typically involves cyclization and condensation reactions. One common method involves the reaction of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Chemical Reactions Analysis
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine or chlorine under acidic conditions
Scientific Research Applications
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing cancer cell growth .
Comparison with Similar Compounds
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde can be compared with other similar compounds such as:
4-methylpropiophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-methylbenzaldehyde: Used in the synthesis of various organic compounds and as a flavoring agent.
Thiophene-2-carbaldehyde: Utilized in the synthesis of heterocyclic compounds and as a building block in organic chemistry .
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2S/c1-14-8-10-15(11-9-14)20-16-5-2-3-6-18(16)23-21(17(20)13-22)19-7-4-12-24-19/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHONZALPGPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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